Prosaikogenin G -

Prosaikogenin G

Catalog Number: EVT-8250690
CAS Number:
Molecular Formula: C36H58O8
Molecular Weight: 618.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Prosaikogenin G is obtained through the enzymatic hydrolysis of saikosaponins, specifically saikosaponin A and D, which are extracted from the roots of Bupleurum falcatum. This plant has been traditionally used in Chinese medicine for various ailments, contributing to the interest in its saponin constituents.

Classification
  • Chemical Class: Triterpenoid saponins
  • IUPAC Name: 3-O-β-D-glucopyranosyl-16α-hydroxy-olean-12-en-28-oic acid
  • Molecular Formula: C30H50O7
  • Molecular Weight: 618.8 g/mol .
Synthesis Analysis

Methods

Prosaikogenin G is synthesized primarily through enzymatic hydrolysis. The process involves utilizing recombinant glycoside hydrolases, specifically BglPm and BglLk, which are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis. These enzymes exhibit optimal activity at temperatures between 30–37°C and a pH range of 6.5–7.0 .

Technical Details

  1. Extraction: Saikosaponins A and D are first extracted from Bupleurum falcatum using high-performance liquid chromatography.
  2. Enzymatic Hydrolysis: The purified saikosaponins undergo hydrolysis using the aforementioned enzymes to yield prosaikogenin G.
  3. Purification: The resultant compounds are further purified using silica column chromatography to achieve high purity levels (up to 98%) .
Molecular Structure Analysis

Structure

Prosaikogenin G features a complex molecular structure typical of triterpenoid saponins. It consists of a steroid-like backbone with various functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 618.8 g/mol
  • Chemical Formula: C30H50O7
  • Structural Characteristics: The compound includes hydroxyl groups, which are crucial for its interaction with biological molecules .
Chemical Reactions Analysis

Reactions

Prosaikogenin G primarily participates in hydrolysis reactions during its synthesis from saikosaponins. The key reaction involves the cleavage of glycosidic bonds facilitated by glycoside hydrolases.

Technical Details

  • Common Reagents: Recombinant glycoside hydrolases (BglPm and BglLk).
  • Conditions: Optimal temperature of 30–37°C and pH 6.5–7.0.
  • Major Products: Prosaikogenin G is formed alongside prosaikogenin F and other derivatives during the enzymatic transformation process .
Mechanism of Action

Prosaikogenin G exerts its biological effects primarily through the inhibition of cell proliferation pathways, particularly in cancer cells. It interacts with specific molecular targets involved in cell growth and division, leading to reduced proliferation rates in various cancer cell lines.

Process and Data

Research indicates that prosaikogenin G may inhibit mesangial cell proliferation induced by angiotensin II, suggesting potential applications in treating kidney-related diseases . Its mechanism is still under investigation, but it is known to affect pathways associated with cellular metabolism and growth regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on preparation methods.

Chemical Properties

Applications

Scientific Uses

Prosaikogenin G has garnered attention for its potential applications across various fields:

  • Chemistry: Serves as a model compound for studying glycoside hydrolysis mechanisms.
  • Biology: Investigated for its anti-cancer properties, particularly against human colon cancer cell lines.
  • Medicine: Shows promise as a therapeutic agent for kidney diseases due to its protective effects on renal cells.
  • Industry: Potential uses in pharmaceuticals and nutraceuticals due to its bioactive properties .
Introduction to Prosaikogenin G in Ethnopharmacological Context

Botanical Origins and Phylogenetic Distribution in Bupleurum Species

Prosaikogenin G is an oleanane-type triterpenoid sapogenin primarily derived from Bupleurum species (Apiaceae family), with significant occurrences in Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. roots [4] [8]. These perennial herbs exhibit a distinct phylogenetic distribution across northern temperate zones, particularly in East Asia. Phytochemical studies reveal that Bupleurum roots accumulate triterpenoid saponins as their dominant bioactive constituents, with Prosaikogenin G occurring naturally in trace amounts or as a metabolite of saikosaponins [6] [10]. The biosynthetic pathway involves cyclization of β-amyrin, followed by oxidative modifications at C-16, C-23, and C-28 positions, culminating in glycosylation to form precursor saikosaponins. Comparative analyses indicate varying saponin profiles among Bupleurum species due to genetic adaptations to diverse ecological niches and evolutionary divergence events [7].

Table 1: Key Bupleurum Species Yielding Prosaikogenin G and Related Metabolites

Botanical SourceGeographical DistributionMajor Saponin PrecursorsProsaikogenin G Occurrence
Bupleurum chinense DC.China, Korea, JapanSaikosaponin A, DNatural trace amounts; Enzymatic hydrolysis product
Bupleurum scorzonerifolium Willd.Northern China, MongoliaSaikosaponin B2, DBiotransformation metabolite
Bupleurum falcatum L.Europe, Western AsiaSaikosaponin A, CEnzymatically confirmed
Bupleurum bicaule HelmAlpine AsiaSaikosaponin D derivativesIsolated from roots

Historical Use in Traditional Asian Medicine and Pharmacopeias

For over two millennia, Bupleurum roots (Radix Bupleuri, "Chaihu") containing Prosaikogenin G precursors have been integral to traditional medicine systems across China, Japan, and Korea [4] [8]. Classical texts like Shennong Bencao Jing (circa 200 AD) documented their use for treating "mouth-bitterness, throat-drying, and eyes-dazzling" – symptoms now associated with inflammatory and infectious conditions [4]. Prosaikogenin G itself is implicitly linked to therapeutic efficacy through its presence in bioactive fractions. Radix Bupleuri is a cornerstone in >97 Chinese patent medicines, including:

  • Xiao Chai Hu Tang: Targets fever and thoracic discomfort [4]
  • Chaihu Guizhi Tang: Employed for arthralgia and fever management [4]
  • Bupleuri Liver-Soothing Formulations: Historically utilized for qi stagnation and menstrual disorders [8]Modern pharmacopeias (e.g., Chinese Pharmacopoeia 2020) standardize Radix Bupleuri quality via saikosaponin A and D levels, indirectly acknowledging Prosaikogenin G's pharmacological relevance as their hydrolyzed derivative [6]. The 2015 edition lists Radix Bupleuri in formulas for hepatitis, malaria, and inflammatory conditions, reflecting sustained ethnomedical importance [4].

Role as a Biotransformation Metabolite of Saikosaponin D

Prosaikogenin G (C36H58O8, MW 618.84 g/mol) is principally generated via enzymatic hydrolysis of Saikosaponin D – a major saponin in Bupleurum roots [3] [6]. This biotransformation occurs through selective cleavage of the C-3 β-D-glucopyranosyl moiety, mediated by microbial or recombinant β-glucosidases:

Figure 1: Biotransformation PathwaySaikosaponin D → (Enzymatic Hydrolysis) → Prosaikogenin G → (Further Hydrolysis) → Saikogenin G

Key enzymatic systems include:

  • BglLk β-Glucosidase: Cloned from Lactobacillus koreensis, optimally hydrolyzes Saikosaponin D at pH 6.5–7.0 and 30–37°C, achieving near-complete conversion to Prosaikogenin G within 2 hours [3] [6].
  • BglPm Glycosidase: From Paenibacillus mucilaginosus, processes Saikosaponin A to analogous metabolites but shows cross-reactivity with Saikosaponin D [6].
  • Intestinal Microbiota: Eubacterium sp. and other commensals convert orally ingested Saikosaponin D to Prosaikogenin G in vivo, enhancing systemic bioavailability [5].

Table 2: Enzymatic Production Parameters for Prosaikogenin G

Enzyme SourceOptimal pHOptimal Temperature (°C)Conversion RateReaction Duration
Recombinant BglLk6.5–7.030–37>95%2 hours
Recombinant BglPm6.5–7.030–37~85%8 hours
Snailase5.03740–60%12 hours
Aspergillus oryzae Glycosidase4.5–5.54570–75%6 hours

This bioconversion is pharmacologically significant as Prosaikogenin G exhibits enhanced membrane permeability compared to its glycosylated precursor, potentially increasing in vivo activity [5]. Industrial-scale production employs enzymatic hydrolysis followed by silica chromatography, yielding Prosaikogenin G at >98% purity (62.4 mg from 72 mg precursor mixture) [6]. The metabolite retains the p28 conserved domain implicated in bioactive interactions, while its deglycosylated structure reduces molecular polarity, facilitating tissue penetration [3] [8].

Properties

Product Name

Prosaikogenin G

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol

Molecular Formula

C36H58O8

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27+,28-,29+,31+,32-,33-,34+,35-,36+/m1/s1

InChI Key

WSSVJIGMYVWUJL-LRSKSROMSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.